1-(2-(Furan-2-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(Furan-2-yl)pyrrolidin-1-yl)ethanone is an organic compound that features a furan ring and a pyrrolidine ring connected by an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-2-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of furan-2-yl compounds with pyrrolidine derivatives. One common method is the condensation reaction between furan-2-carbaldehyde and pyrrolidine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-2-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid or furan-2-one derivatives.
Reduction: Formation of 1-(2-(Furan-2-yl)pyrrolidin-1-yl)ethanol.
Substitution: Formation of brominated or nitrated furan derivatives.
Scientific Research Applications
1-(2-(Furan-2-yl)pyrrolidin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-2-(pyrrolidin-1-yl)ethan-1-amine: Similar structure but with an amine group instead of an ethanone group.
1-(Furan-2-yl)ethanone: Lacks the pyrrolidine ring, making it structurally simpler.
Uniqueness
1-(2-(Furan-2-yl)pyrrolidin-1-yl)ethanone is unique due to the presence of both furan and pyrrolidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-[2-(furan-2-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-6-2-4-9(11)10-5-3-7-13-10/h3,5,7,9H,2,4,6H2,1H3 |
InChI Key |
MJHCONDNLSHLCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=CC=CO2 |
Origin of Product |
United States |
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